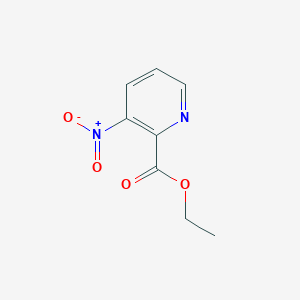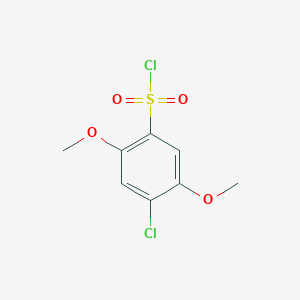![molecular formula C10H16N2OS B1369923 N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine CAS No. 879896-62-5](/img/structure/B1369923.png)
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine has been involved in the synthesis of various derivatives, particularly in the formation of triazole derivatives and Mannich base derivatives. These compounds have exhibited significant antimicrobial activities against a range of microorganisms, indicating their potential in medicinal chemistry (Bektaş et al., 2007). Additionally, N-methylmorpholine and its derivatives, such as N-methylmorpholine-N-oxide, are crucial for various industrial applications due to their high solvency properties. They are prominently used for extracting aromatic hydrocarbons and as solvents for cellulose and natural polymers (Markosyan et al., 2013).
Crystal Structure Determination
The compound has been instrumental in the synthesis of 1,3,4-thiadiazol derivatives, whose crystal structures have been determined, providing insights into molecular arrangements and interactions. This knowledge is valuable for the design and synthesis of molecules with tailored properties (Wawrzycka-Gorczyca et al., 2011).
Biological Activity and Applications
Antimicrobial and Antiproliferative Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, potentially synthesized using N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine, have shown significant DNA protective abilities and strong antimicrobial activity. Their structural analysis and biological evaluation have revealed potential in pharmacology, especially in the context of chemotherapy drugs, to establish efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Chemical Functionalization and Structural Analysis
The compound has contributed to the functionalization of various heterocyclic compounds, showcasing its versatility in organic synthesis. Studies involving the replacement of hydroxy groups by amino groups in specific compounds, under certain conditions, have highlighted the compound's role in facilitating chemical transformations (Stoyanov & Ivanov, 2004).
Antitumor Activity and Crystal Structure Determination
The compound has been involved in synthesizing derivatives that inhibit tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer treatment. Determining the crystal structure of these derivatives aids in understanding their molecular interactions and pharmacological properties (Lei et al., 2017).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is required .
Eigenschaften
IUPAC Name |
N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKEKXCWIEXPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594616 |
Source


|
| Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine | |
CAS RN |
879896-62-5 |
Source


|
| Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


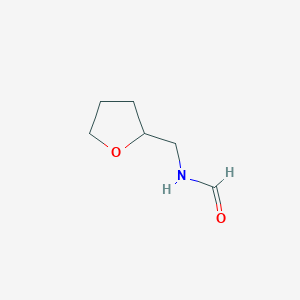

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
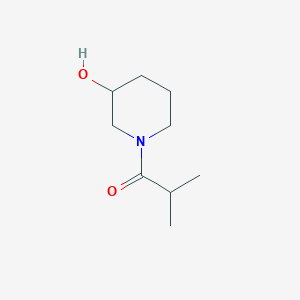

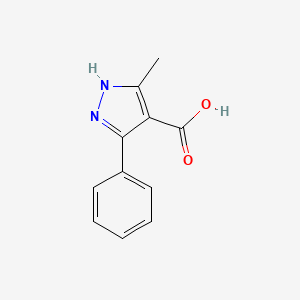

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)

